cGMP Accumulation Potency in Endothelial Cells: Atriopeptin II (4.0 nM EC₅₀) vs. Atriopeptin I (>500 nM EC₅₀)
In a direct head-to-head comparison using cultured bovine aortic endothelial cells, Atriopeptin II exhibited an EC₅₀ of 4.0 nM for stimulating cyclic GMP accumulation, whereas Atriopeptin I required concentrations exceeding 500 nM to achieve a half-maximal response, representing a greater than 125-fold difference in potency [1]. Human ANP (hANP) and ANF (8-33) were slightly more potent (EC₅₀ 0.30 nM and 0.35 nM, respectively), while Atriopeptin III was slightly less potent (EC₅₀ 5.0 nM) [1]. Atriopeptin I also acted as a partial agonist and was unable to antagonize the effect of ANF (8-33) on cyclic GMP formation, indicating functional divergence at the receptor level [1].
| Evidence Dimension | Half-maximal effective concentration (EC₅₀) for cyclic GMP accumulation |
|---|---|
| Target Compound Data | 4.0 nM |
| Comparator Or Baseline | Atriopeptin I: >500 nM; hANP: 0.30 nM; ANF (8-33): 0.35 nM; Atriopeptin III: 5.0 nM |
| Quantified Difference | >125-fold more potent than Atriopeptin I; approximately equipotent to Atriopeptin III |
| Conditions | Cultured bovine aortic endothelial cells; presence of 0.5 mM isobutylmethylxanthine |
Why This Matters
This >125-fold difference in cGMP stimulation directly translates to markedly distinct physiological responses and precludes the use of Atriopeptin I as a functional substitute for Atriopeptin II in endothelial signaling studies.
- [1] Leitman DC, et al. Comparison of binding and cyclic GMP accumulation by atrial natriuretic peptides in endothelial cells. Biochim Biophys Acta. 1986 Jan 23;885(1):74-9. doi: 10.1016/0167-4889(86)90040-6. PMID: 2867788. View Source
